

A Comparative Guide to the Mass Spectra of Dichlorobutane Isomers

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Compound of Interest

Compound Name: 1,2-Dichloro-2-butene

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This guide provides a comparative analysis of the electron ionization (EI) mass spectra of various dichlorobutane isomers. Understanding the fragmentation patterns of these isomers is crucial for their unambiguous identification in complex mixtures, a common challenge in chemical analysis, environmental monitoring, and pharmaceutical development. This document presents a summary of key mass spectral data, a detailed experimental protocol for acquiring such data, and a visualization of the fragmentation pathways.

Comparison of Mass Spectra

The mass spectra of dichlorobutane isomers, while all having the same molecular weight (126 g/mol), exhibit distinct fragmentation patterns that allow for their differentiation. The relative abundances of key fragment ions are characteristic of the chlorine atom positions within the butane chain. The following table summarizes the most abundant ions observed in the 70 eV electron ionization mass spectra of five dichlorobutane isomers.

m/z	1,1-Dichlorobutane	1,2-Dichlorobutane	1,3-Dichlorobutane	1,4-Dichlorobutane	2,3-Dichlorobutane	Proposed Fragment
91	~20%	-	-	-	~10%	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$
90	~30%	-	-	~18%	~30%	$[\text{C}_3\text{H}_3^{35}\text{Cl}]^+$
89	~15%	-	-	-	~5%	$[\text{C}_3\text{H}_2^{35}\text{Cl}]^+$
77	-	~95%	-	~2%	-	$[\text{C}_3\text{H}_6^{37}\text{Cl}]^+$
75	~15%	-	~15%	~5%	~10%	$[\text{C}_3\text{H}_4^{35}\text{Cl}]^+$
65	-	~30%	~35%	~2%	~35%	$[\text{C}_2\text{H}_4^{37}\text{Cl}]^+$
63	100%	~10%	100%	~6%	100%	$[\text{C}_2\text{H}_4^{35}\text{Cl}]^+$
62	~30%	~30%	~20%	~15%	~98%	$[\text{C}_2\text{H}_3^{35}\text{Cl}]^+$
55	~40%	100%	~45%	100%	~45%	$[\text{C}_4\text{H}_7]^+$
53	~20%	~10%	~15%	~4%	~8%	$[\text{C}_4\text{H}_5]^+$
51	~10%	~5%	~10%	~2%	~4%	$[\text{CH}_2^{37}\text{Cl}]^+$
49	~30%	~15%	~30%	~6%	~5%	$[\text{CH}_2^{35}\text{Cl}]^+$
41	~35%	~90%	~40%	~10%	~8%	$[\text{C}_3\text{H}_5]^+$
39	~25%	~30%	~25%	~5%	~15%	$[\text{C}_3\text{H}_3]^+$
29	~20%	~25%	~15%	-	~10%	$[\text{C}_2\text{H}_5]^+$
27	~40%	~30%	~40%	~10%	~40%	$[\text{C}_2\text{H}_3]^+$

Note: The relative abundances are approximate and can vary slightly depending on the instrument and experimental conditions. The data presented here is a compilation from various sources, including the NIST Mass Spectrometry Data Center. The base peak (most intense peak) for each isomer is highlighted in bold.

Experimental Protocols

The mass spectra of dichlorobutane isomers are typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization source.

Sample Preparation:

The dichlorobutane isomers are volatile liquids and are typically diluted in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 µg/mL.

Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

Mass Spectrometry (MS) Conditions:

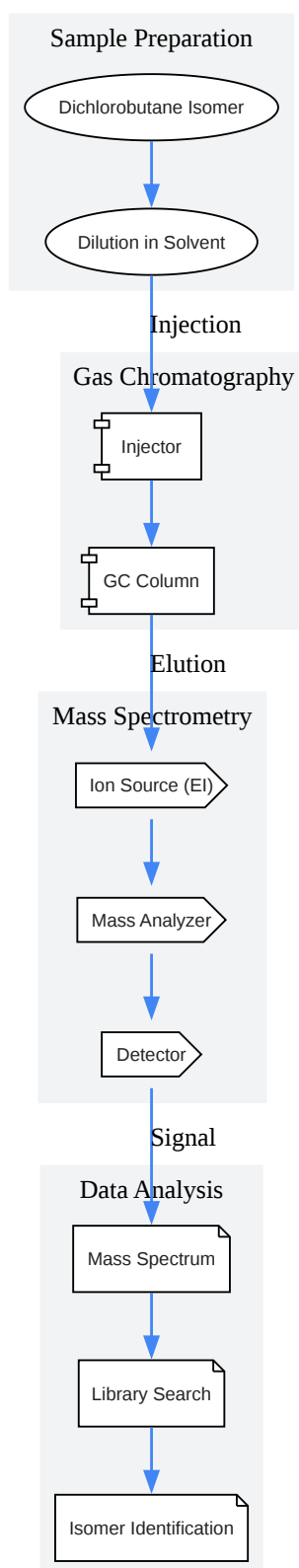
- Ionization Mode: Electron Ionization (EI).[\[1\]](#)
- Electron Energy: 70 eV.[\[1\]](#)
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 25-150.
- Scan Speed: 1000 amu/s.

Fragmentation Pathways and Mechanisms

The fragmentation of dichlorobutane isomers upon electron ionization is governed by the stability of the resulting carbocations and radical species. The initial ionization event involves the removal of an electron to form a molecular ion ($[M]^+$). This high-energy species then undergoes various fragmentation reactions, including cleavage of C-C and C-Cl bonds, as well as rearrangements.

A key differentiator between the isomers is the position of the chlorine atoms, which influences the preferred fragmentation pathways. For instance, isomers that can readily form stable secondary carbocations will show characteristic fragment ions corresponding to these species. The presence of two chlorine atoms also leads to characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and $m/z+2$ in an approximate 3:1 ratio for fragments with one chlorine atom, and at m/z , $m/z+2$, and $m/z+4$ for fragments with two chlorine atoms.

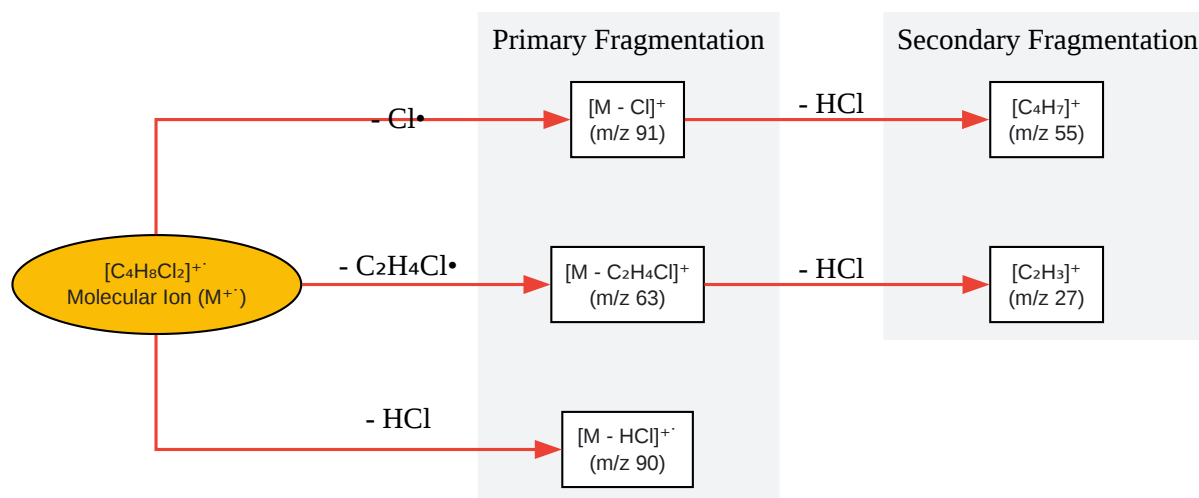
Below is a generalized workflow for the analysis of dichlorobutane isomers using GC-MS.



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Figure 1. A generalized workflow for the analysis of dichlorobutane isomers using GC-MS.

The following diagram illustrates a simplified, general fragmentation pathway for a dichlorobutane isomer.



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Figure 2. A simplified representation of common fragmentation pathways for dichlorobutane isomers.

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References

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